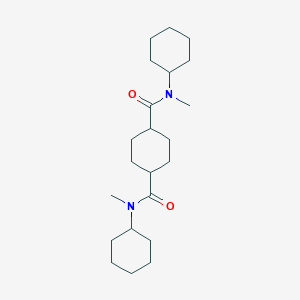
N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide, also known as DCC, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform and methanol. DCC has been found to have a variety of applications, including as a phase-transfer catalyst, a surfactant, and a chiral auxiliary.
Wirkmechanismus
The mechanism of action of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide is not well understood, but it is believed to act as a surfactant, reducing the surface tension of liquids and facilitating the transfer of molecules between phases. It may also act as a chiral auxiliary, promoting the formation of enantiopure products in asymmetric synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide. However, it has been found to be relatively non-toxic and non-irritating to the skin and eyes. It is also not considered to be a skin sensitizer or a respiratory irritant.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide in lab experiments is its versatility. It can be used as a phase-transfer catalyst, a surfactant, and a chiral auxiliary, making it useful in a variety of different applications. However, one limitation is that it is not very soluble in water, which may make it difficult to use in aqueous systems.
Zukünftige Richtungen
There are many potential future directions for research involving N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide. One area of interest is in the development of new drug delivery systems using N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide as a carrier. Another area of interest is in the use of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide as a corrosion inhibitor in industrial applications. Additionally, further research may be needed to fully understand the mechanism of action of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide and its potential applications in organic synthesis.
Synthesemethoden
The synthesis of N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide is typically carried out using a two-step process. The first step involves the reaction of cyclohexylamine with methyl acrylate to form N-cyclohexyl-N-methylacrylamide. The second step involves the reaction of this intermediate with cyclohexyl isocyanate to form N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide.
Wissenschaftliche Forschungsanwendungen
N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide has been used in a variety of scientific research applications, including as a phase-transfer catalyst in organic synthesis, as a surfactant in emulsion polymerization, and as a chiral auxiliary in asymmetric synthesis. It has also been studied for its potential use as a drug delivery agent and as a corrosion inhibitor.
Eigenschaften
Produktname |
N,N'-dicyclohexyl-N,N'-dimethylcyclohexane-1,4-dicarboxamide |
|---|---|
Molekularformel |
C22H38N2O2 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-dicarboxamide |
InChI |
InChI=1S/C22H38N2O2/c1-23(19-9-5-3-6-10-19)21(25)17-13-15-18(16-14-17)22(26)24(2)20-11-7-4-8-12-20/h17-20H,3-16H2,1-2H3 |
InChI-Schlüssel |
XMZJGMYNADZBJS-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=O)C2CCC(CC2)C(=O)N(C)C3CCCCC3 |
Kanonische SMILES |
CN(C1CCCCC1)C(=O)C2CCC(CC2)C(=O)N(C)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Phenyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261374.png)


![N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261379.png)

![2-[2-Bromo-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B261385.png)

![N-[3-(4-morpholinyl)propyl]-N-(2,3,4-trimethoxybenzyl)amine](/img/structure/B261387.png)
![N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine](/img/structure/B261388.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261391.png)

![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine](/img/structure/B261398.png)
